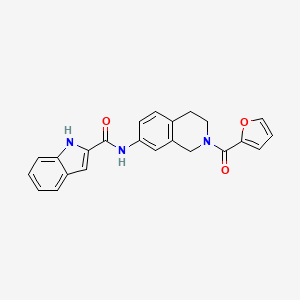

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

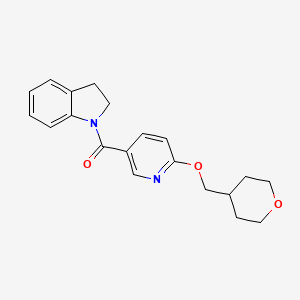

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a useful pharmaceutical intermediate and is used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of compounds with a furan-2-carbonyl group can involve the acylation of amines with furan-2-carbonyl chloride . In addition, furan-2-carbonyl isothiocyanate can react with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .Molecular Structure Analysis

The molecular structure of “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide” is complex due to the presence of multiple functional groups. The compound contains a furan ring, a carbonyl group, a tetrahydroisoquinoline group, and an indole group .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Scientific Research Applications

- Synthesis : N-(4-bromophenyl)furan-2-carboxamide (3) is synthesized by reacting furan-2-carbonyl chloride (1) with 4-bromoaniline (2) in the presence of Et3N, yielding excellent yields of 94% .

- Anti-Bacterial Effects : The compound (3) demonstrates potent antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Notably, it is particularly effective against NDM-positive A. baumannii strains .

- Validation : Docking studies and molecular dynamics simulations further validate its active site interactions and stability .

- Derivatives : Carbamothioyl-furan-2-carboxamide derivatives (4a-f) are synthesized by reacting iso-thiocyanate (3) with primary amines. These derivatives exhibit moderate to excellent yields (56-85%) .

- Potential Agents : These synthetic derivatives hold promise as potent anti-microbial agents .

- Biomass-Derived FPCs : The compound belongs to the furan platform chemicals (FPCs) family. FPCs, such as furfural and 5-hydroxy-methylfurfural, are directly available from biomass .

- Applications Beyond Fuels and Plastics : FPCs have applications beyond traditional fuels and plastics, contributing to sustainable chemistry and materials .

Antibacterial Activity

Anti-Microbial Properties

Furan Platform Chemicals

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-22(20-13-16-4-1-2-5-19(16)25-20)24-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-29-21/h1-8,11-13,25H,9-10,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPXOPFGIHAQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4N3)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)

![3-[Ethyl(oxan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2613856.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)

![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)